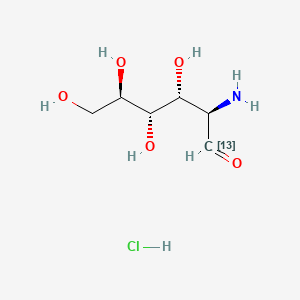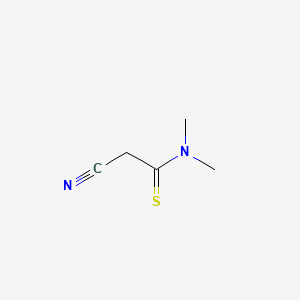
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt” is a biochemical used for proteomics research . It belongs to the Halopropane and Cysteine API family . It is also used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C12 H23 N . C8 2H3 H12 N O4 S . The molecular weight is 405.61 . The IUPAC name is N-cyclohexylcyclohexanamine; (2R)-3- (2-hydroxypropylsulfanyl)-2- [ (2,2,2-trideuterioacetyl)amino]propanoic acid .Physical and Chemical Properties Analysis
The compound is slightly soluble in DMSO, Methanol, and Water . It appears as a white to off-white solid . The melting point is between 161-165°C .Wissenschaftliche Forschungsanwendungen
Metabolite Identification in Toxicity Studies : N-Acetyl-S-(2-hydroxypropyl)cysteine has been identified as a metabolite in rats exposed to various compounds like 1-bromopropane, indicating its role in the metabolic processing of toxic agents (Barnsley, 1966).
Biosynthesis Studies : It plays a role in the biosynthesis of mercapturic acids, formed as a response to exposure to toxic substances like allyl alcohol and its derivatives (Kaye, 1973).
Role in Drug Metabolism : Research indicates its involvement in the metabolism of drugs like cyclophosphamide in rats, further highlighting its importance in pharmacokinetics and toxicology (Giles, 1979).
Inhibition of Corrosion in Materials Science : Studies have explored its derivatives, such as N-Acetyl-l-Cysteine, for their potential in inhibiting corrosion in materials like mild steel, demonstrating its application beyond biological systems (Fu et al., 2011).
Research in Neurodegenerative Diseases : N-Acetyl-cysteine, a related compound, has been studied for its potential effects in treating neurodegenerative diseases, showcasing the broad applicability of compounds within this chemical family (Tardiolo et al., 2018).
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(2-hydroxypropylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1/i;2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBCHTMPMCAKAX-QVMWVPAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

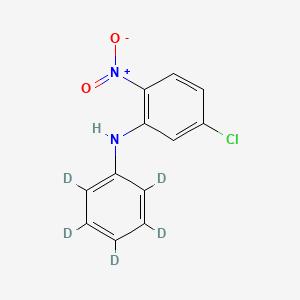
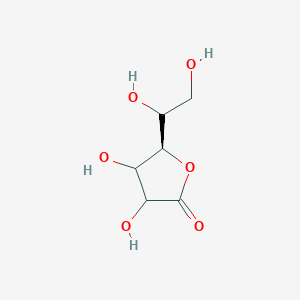
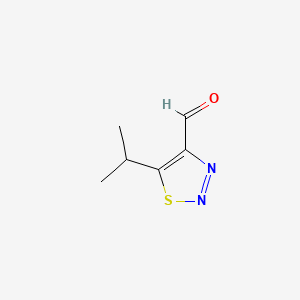

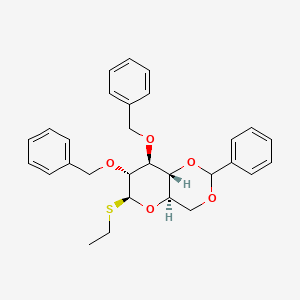
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

